3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde
CAS No.: 159709-36-1
Cat. No.: VC20939873
Molecular Formula: C9H8OS2
Molecular Weight: 196.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159709-36-1 |
|---|---|
| Molecular Formula | C9H8OS2 |
| Molecular Weight | 196.3 g/mol |
| IUPAC Name | 3,4-dimethylthieno[2,3-b]thiophene-5-carbaldehyde |
| Standard InChI | InChI=1S/C9H8OS2/c1-5-4-11-9-8(5)6(2)7(3-10)12-9/h3-4H,1-2H3 |
| Standard InChI Key | WEAXSPMHCXWYPF-UHFFFAOYSA-N |
| SMILES | CC1=CSC2=C1C(=C(S2)C=O)C |
| Canonical SMILES | CC1=CSC2=C1C(=C(S2)C=O)C |
Introduction
Physical and Chemical Properties
3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde (CAS No. 159709-36-1) is characterized by a molecular formula of C9H8OS2 and a molecular weight of 196.29 g/mol . It typically appears as a yellow solid with a melting point of 147-149°C . The compound possesses a distinct chemical structure featuring a thieno[2,3-b]thiophene core with methyl groups at positions 3 and 4 and an aldehyde functional group at position 2.
Its structure can be represented by the following identifiers:
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IUPAC Name: 3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde
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InChI Key: WEAXSPMHCXWYPF-UHFFFAOYSA-N
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Canonical SMILES: CC1=CSC2=C1C(=C(S2)C=O)C
The compound's physical properties are summarized in Table 1:
|Property|Value|
|--|--|
|Molecular Formula|C9H8OS2|
|Molecular Weight|196.29 g/mol|
|Physical Appearance|Yellow solid|
|Melting Point|147-149°C|
|Solubility|Insoluble in water, soluble in polar aprotic solvents (e.g., DMSO, THF)|
|Color|Yellow|
The electron-rich thiophene rings in the structure enhance the compound's reactivity, particularly in nucleophilic additions and cyclocondensation reactions, which contributes to its versatility in organic synthesis .
Synthesis Methods
The synthesis of 3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde typically involves a multi-step process. While several methods have been reported in scientific literature, the primary approaches involve cyclization reactions to form the thieno[2,3-b]thiophene core.
A common synthetic route begins with commercially available starting materials such as 3,4-dimethylthiophene and thiophene-2-carbaldehyde, followed by a cyclization reaction to form the thieno[2,3-b]thiophene core structure. The precursor 3,4-Dimethylthieno[2,3-b]thiophene can be synthesized using a one-step method involving thieno[2,3-b]thiophene, nitromethane, potassium tert-butoxide, and rhodium-on-charcoal catalyst .
The detailed synthesis procedure for 3,4-dimethylthieno[2,3-b]thiophene, the direct precursor to the aldehyde, involves:
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Mixing thieno[2,3-b]thiophene, nitromethane, potassium tert-butoxide, and 5% rhodium-carbon catalyst
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Purging the mixture with argon
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Heating to 150°C under pressure (8 atmospheres)
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Allowing the reaction to proceed for 25 hours
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Recovering the solid rhodium carbon by filtration
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Washing the filtrate with water
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Concentrating by distillation to obtain the final product with a reported yield of 99.2%
The formylation to introduce the aldehyde group at position 2 can be accomplished using Vilsmeier-Haack conditions, employing DMF and POCl3.
Chemical Reactivity
3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde demonstrates considerable reactivity, particularly through its aldehyde functional group and the electron-rich thieno[2,3-b]thiophene core. The compound participates in various chemical transformations:
Oxidation Reactions
The aldehyde group can undergo oxidation to form the corresponding carboxylic acid (3,4-Dimethylthieno[2,3-B]Thiophene-2-Carboxylic Acid) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Reduction Reactions
The aldehyde group can be readily reduced to form the corresponding alcohol (3,4-Dimethylthieno[2,3-B]Thiophene-2-Methanol) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution Reactions
The compound can undergo electrophilic substitution reactions, particularly at positions adjacent to the sulfur atoms in the thieno[2,3-B]thiophene core. Common electrophiles include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) .
Condensation Reactions
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | KMnO4, CrO3 | Acidic medium | 3,4-Dimethylthieno[2,3-B]Thiophene-2-Carboxylic Acid |
| Reduction | NaBH4, LiAlH4 | In methanol or THF | 3,4-Dimethylthieno[2,3-B]Thiophene-2-Methanol |
| Halogenation | Br2, NBS | Room temperature | Brominated derivatives |
| Condensation | Hydrazines | Ethanol, reflux | Hydrazone derivatives |
Biological Activities
Research has demonstrated that 3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde and its derivatives exhibit a range of biological activities, making it a compound of interest in pharmaceutical research.
Antimicrobial Activity
Studies have shown that derivatives of this compound demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown inhibitory effects against bacterial strains including Escherichia coli, Staphylococcus aureus, and Streptococcus agalactiae .
Table 3 presents the antimicrobial activity of selected derivatives:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | E. coli | 50 mg/mL |
| Derivative B | S. aureus | 75 mg/mL |
| Derivative C | S. agalactiae | 100 mg/mL |
Antitumor Activity
In vitro studies suggest that certain derivatives can inhibit cancer cell proliferation, indicating potential as anticancer agents. The thieno[2,3-B]thiophene scaffold is recognized for its role in several anticancer drugs .
Antioxidant Activity
The compound's structure enables it to act as an antioxidant by scavenging free radicals, which is particularly relevant in diseases linked to oxidative stress .
Applications in Scientific Research
3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde has diverse applications in scientific research, particularly in the fields of medicinal chemistry and materials science.
Pharmaceutical Development
The compound serves as a key intermediate in the synthesis of various pharmaceutically active molecules. Its derivatives have been investigated for multiple therapeutic applications, including:
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Development of novel antibiotics based on its antimicrobial properties
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Design of anticancer agents leveraging the antitumor activity of the thieno[2,3-b]thiophene scaffold
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Creation of antioxidant compounds for treating oxidative stress-related conditions
Materials Science
In materials science, the compound and its derivatives have been explored for applications in:
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Organic semiconductors for electronic devices
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Organic light-emitting diodes (OLEDs)
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Organic solar cells, where the thieno[2,3-b]thiophene core contributes favorable electronic properties
Fluorescent Probes and Sensors
Due to its reactive aldehyde group and electron-rich core, the compound is utilized in creating fluorescent probes for biological imaging and sensing applications. Research on donor-acceptor systems containing thieno[2,3-b]thiophene has revealed that modifications can significantly affect their photophysical properties .
Comparison with Related Compounds
3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde shares structural similarities with other thieno[2,3-b]thiophene derivatives, but its specific substitution pattern gives it unique properties.
Comparison with 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde
5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde (CAS: 175202-64-9) differs from the title compound by the presence of a bromine atom at position 5. This modification affects its reactivity and potential applications:
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The bromine substituent increases the molecular weight to 275.19 g/mol
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It provides a site for further functionalization through metal-catalyzed cross-coupling reactions
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The bromine substitution may improve electrophilic aromatic substitution but reduces solubility in polar solvents
Comparison with Thieno[3,2-b]thiophene-2-carbaldehyde
Thieno[3,2-b]thiophene-2-carbaldehyde features an altered ring fusion pattern compared to the title compound. This structural difference:
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Reduces conjugation efficiency, impacting semiconductor properties
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Alters the electronic distribution within the molecule
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Changes the reactivity pattern in various chemical transformations Table 4 compares key properties of these related compounds: |Compound|Molecular Formula|Molecular Weight (g/mol)|Key Structural Difference| |--|--|--|--| |3,4-Dimethylthieno[2,3-b]thiophene-2-carbaldehyde|C9H8OS2|196.29|Reference compound| |5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde|C9H7BrOS2|275.19|Bromine at position 5| |Thieno[3,2-b]thiophene-2-carbaldehyde|C7H4OS2|168.24|Altered ring fusion (3,2-b vs. 2,3-b)|
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